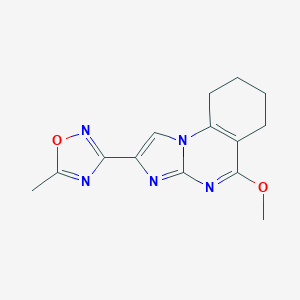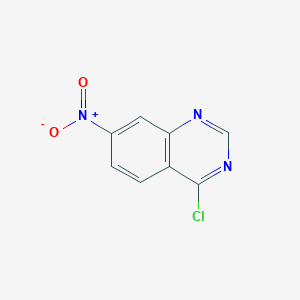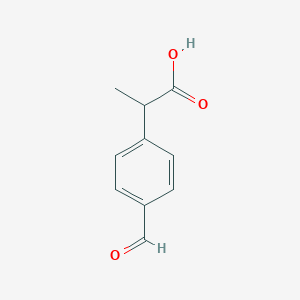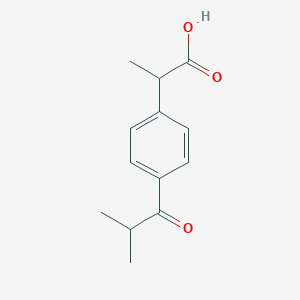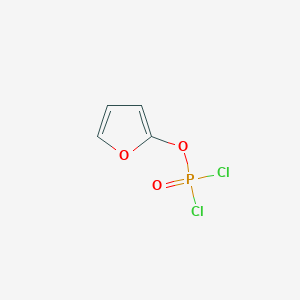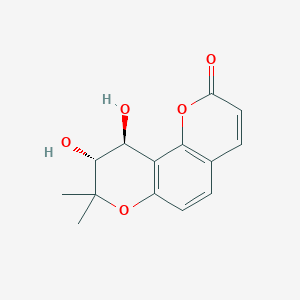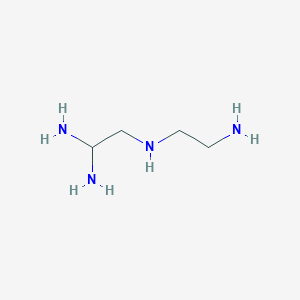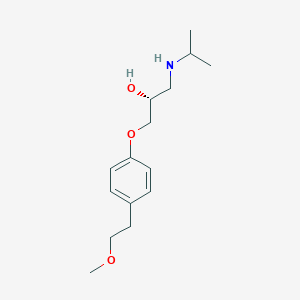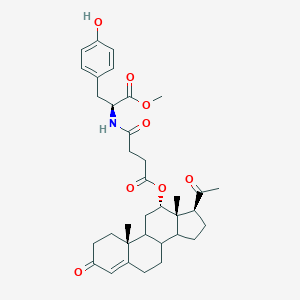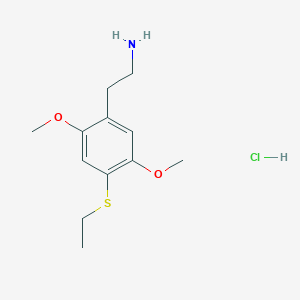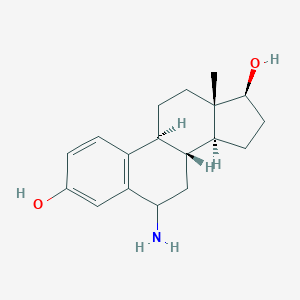
6-Aminoestradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminoestradiol is a synthetic compound that belongs to the group of estrogens. It has been studied for its potential use in treating breast cancer, osteoporosis, and other conditions related to estrogen deficiency.
Mechanism Of Action
6-Aminoestradiol binds to estrogen receptors and activates them. It has a higher affinity for estrogen receptor beta than estrogen receptor alpha. It also has a selective estrogen receptor modulator (SERM) activity, which means it can act as an agonist or antagonist depending on the tissue type.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Aminoestradiol are similar to those of other estrogens. It can stimulate the growth of breast tissue, increase bone density, and affect the reproductive system. However, its effects are tissue-specific and depend on the concentration and duration of exposure.
Advantages And Limitations For Lab Experiments
6-Aminoestradiol has several advantages for lab experiments. It is a synthetic compound, which means it has a consistent chemical structure and purity. It also has a high affinity for estrogen receptor beta, which makes it useful for studying the role of this receptor in different tissues. However, 6-Aminoestradiol has some limitations. It can be toxic at high concentrations, and its effects can be influenced by other factors such as the presence of other hormones.
Future Directions
There are several future directions for the study of 6-Aminoestradiol. One direction is to investigate its potential use in combination with other drugs for breast cancer treatment. Another direction is to study its effects on other tissues such as the brain and immune system. Additionally, the development of more selective estrogen receptor modulators could lead to the discovery of new therapeutic uses for 6-Aminoestradiol.
Conclusion:
In conclusion, 6-Aminoestradiol is a synthetic compound that has been studied for its potential use in treating breast cancer, osteoporosis, and other conditions related to estrogen deficiency. Its mechanism of action involves binding to estrogen receptors and activating them. Its biochemical and physiological effects are tissue-specific and depend on the concentration and duration of exposure. 6-Aminoestradiol has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 6-Aminoestradiol, which could lead to the discovery of new therapeutic uses for this compound.
Synthesis Methods
The synthesis of 6-Aminoestradiol involves the reaction of estradiol with ammonia in the presence of a catalyst. The resulting product is purified using chromatography techniques. The purity of the final product is critical for its use in scientific research.
Scientific Research Applications
6-Aminoestradiol has been studied for its potential use in treating breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been studied for its potential use in treating osteoporosis. It has been shown to increase bone density in animal models. Additionally, 6-Aminoestradiol has been studied for its potential use in treating other conditions related to estrogen deficiency.
properties
CAS RN |
104975-49-7 |
|---|---|
Product Name |
6-Aminoestradiol |
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-6-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H25NO2/c1-18-7-6-12-11-3-2-10(20)8-14(11)16(19)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,20-21H,4-7,9,19H2,1H3/t12-,13-,15+,16?,17+,18+/m1/s1 |
InChI Key |
NJQNPYWBIWHYJP-YDYZGFHSSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=C3C=CC(=C4)O)N |
SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)N |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)N |
synonyms |
6-aminoestradiol 6-aminoestradiol hydrochloride, (6alpha,17beta)-isomer 6-aminoestradiol, (6alpha,17beta)-isomer 6-aminoestradiol, (6beta,17beta)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



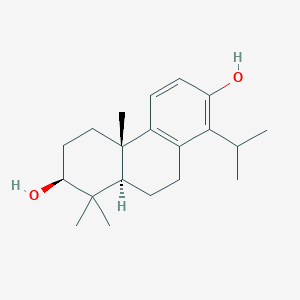
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
